N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a methoxy-5-methylbenzenesulfonamide group, making it a subject of interest for chemists and researchers alike.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a variety of biological targets . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to have anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities reported for imidazo[1,2-a]pyridine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridines with arylglyoxals and Meldrum’s acid
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also need to adhere to safety and environmental regulations to minimize waste and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases such as tuberculosis[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Industry: It could be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Sulfonamide derivatives
Other cyclopropyl-containing compounds
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-6-9-17(25-2)18(11-14)26(23,24)22(15-7-8-15)13-16-12-20-19-5-3-4-10-21(16)19/h3-6,9-12,15H,7-8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUYYPVNXBQURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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